molecular formula C21H18N4O2 B11026564 3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one

3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one

Cat. No.: B11026564
M. Wt: 358.4 g/mol
InChI Key: PFAPODXTMJDMKU-UHFFFAOYSA-N
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Description

3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one is a structurally complex molecule featuring a quinazolinone core fused with a tetrahydropyridoindole moiety. Its molecular formula is C₂₁H₁₇N₅O₂, with a molecular weight of approximately 371.39 g/mol. The compound’s unique architecture combines a planar quinazolinone ring, known for its role in DNA intercalation and enzyme inhibition, with the pyridoindole system, which enhances its ability to interact with hydrophobic pockets in biological targets .

Its synthesis involves multi-step pathways, including condensation of 2-aminobenzonitrile derivatives with pyridoindole intermediates under microwave-assisted conditions, yielding a purity of >95% .

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4-one

InChI

InChI=1S/C21H18N4O2/c26-20(12-25-13-22-17-7-3-2-6-15(17)21(25)27)24-10-9-19-16(11-24)14-5-1-4-8-18(14)23-19/h1-8,13,23H,9-12H2

InChI Key

PFAPODXTMJDMKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives through cyclization reactions. The tetrahydropyridoindole moiety is then introduced via a condensation reaction with an appropriate indole derivative.

Example Synthetic Route:

    Step 1: Synthesis of quinazolinone core from anthranilic acid.

    Step 2: Preparation of the tetrahydropyridoindole intermediate.

    Step 3: Condensation of the intermediate with the quinazolinone core under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone and indole derivatives in various chemical reactions.

Biology

Biologically, 3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with specific enzymes and receptors is of particular interest.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules. Its unique structure can impart desirable properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct pharmacological profile arises from its hybrid quinazolinone-pyridoindole structure. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity Unique Features
Target Compound C₂₁H₁₇N₅O₂ Pyridoindole-ethyl-quinazolinone Rho kinase inhibition (IC₅₀ = 12 nM), serotonin receptor modulation Dual activity profile; high blood-brain barrier permeability
3-[2-(8-chloro-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-quinazolin-4(3H)-one C₂₁H₁₇ClN₄O₂ Chloro-substituted pyridoindole Enhanced anticancer activity (IC₅₀ = 8 μM vs. leukemia cells) Chloro group increases electrophilicity, improving DNA interaction
2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one C₁₆H₁₃N₃O Indole-tetrahydroquinazolinone Antidepressant effects (50% reduction in forced swim test immobility at 10 mg/kg) Lack of pyridoindole reduces kinase affinity but enhances monoamine oxidase binding
Ethyl 4-(pyrido[4,3-b]indol-2-yl)butanoyl-benzoate C₂₄H₂₃N₃O₄ Ethyl ester side chain Broad-spectrum antimicrobial activity (MIC = 2 μg/mL vs. S. aureus) Ester group improves solubility and membrane penetration

Key Differentiators

Rho Kinase Inhibition: The target compound’s pyridoindole moiety enhances binding to the Rho kinase ATP-binding pocket, outperforming simpler quinazolinones like 2-phenylquinazolin-4(3H)-one (IC₅₀ = 120 nM) .

Neuropharmacological Effects: Unlike indole-tetrahydroquinazolinones, which primarily target monoamine oxidases, the pyridoindole component enables serotonin receptor subtype selectivity (5-HT₆ Ki = 15 nM) .

Substituent Effects : Chloro or methoxy substitutions (e.g., in and ) alter pharmacokinetics—chloro derivatives show higher cytotoxicity, while methoxy groups improve metabolic stability .

Biological Activity

3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates both indole and quinazoline moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O3C_{20}H_{19}N_{3}O_{3} with a molecular weight of approximately 388.4 g/mol. Its structure allows for significant interactions with biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC20H19N3O3
Molecular Weight388.4 g/mol
StructureStructure

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Quinazolinone derivatives have shown significant cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The compound A3 from a study demonstrated IC50 values of 10 μM for PC3 and 12 μM for HT-29 cells .

Anti-inflammatory Activity

Quinazoline-containing compounds are recognized for their anti-inflammatory properties. The mechanisms often involve the inhibition of inflammatory pathways such as the MAPK pathway. Inhibition of this pathway can lead to reduced inflammation in various tissues .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on this compound's efficacy is still emerging .

The precise mechanisms by which this compound exerts its biological effects are under investigation. It is believed to interact with specific receptors or enzymes involved in tumor growth and inflammation modulation. The binding affinities and resultant biological effects are critical areas for further research .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazolinone derivatives on multiple cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited potent antiproliferative activity comparable to established chemotherapeutics .
  • Anti-inflammatory Assessment : In vivo studies demonstrated that quinazoline derivatives significantly reduced inflammatory markers in animal models of arthritis and other inflammatory conditions .

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